molecular formula C11H14BrNO B13112811 (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13112811
M. Wt: 256.14 g/mol
InChI Key: QZMNENMQDPZFNS-SNVBAGLBSA-N
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Description

“(1R)-7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine” is a chiral tetrahydronaphthalene (tetralin) derivative characterized by a bromine substituent at position 7, a methoxy group at position 5, and an amine group at position 1 in the R-configuration. The compound’s molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 272.14 g/mol (derived by adding the methoxy group’s contribution to the base structure in ). The stereochemistry at the 1-position is critical for its biological activity and synthetic applications, as enantiomeric purity often dictates binding affinity in receptor interactions .

The methoxy group at position 5 contributes electron-donating properties, which may modulate solubility and pharmacokinetic properties. This compound is structurally related to pharmacologically active tetralin amines, such as sertraline, but with distinct substituents that could confer unique biological or catalytic properties .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1

InChI Key

QZMNENMQDPZFNS-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1CCC[C@H]2N)Br

Canonical SMILES

COC1=CC(=CC2=C1CCCC2N)Br

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with substituted acetophenone derivatives or related aromatic ketones, which undergo cyclization reactions to form the tetrahydronaphthalene core. For example, a Friedel-Crafts alkylation or related intramolecular cyclization can be employed to build the ring system.

Methoxylation at the 5-Position

The methoxy group at position 5 can be introduced either by starting with a methoxy-substituted aromatic precursor or by selective methylation of a hydroxy group after ring formation. Methylation reagents such as methyl iodide or dimethyl sulfate under basic conditions are commonly used.

Bromination at the 7-Position

Selective bromination at the 7-position is achieved by electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) or bromine under controlled conditions to avoid polybromination or substitution at undesired positions.

Introduction of the Amine Group at Carbon-1 with Stereocontrol

The amine group is introduced at the chiral center (carbon-1) typically by reduction of a ketone or aldehyde precursor or by substitution reactions on a suitable leaving group. Asymmetric synthesis methods or chiral auxiliaries are employed to ensure the (1R) stereochemistry. For example, stereoselective reduction using chiral catalysts or reagents can afford the desired enantiomer.

Purification and Characterization

After synthesis, purification is commonly performed by chromatography (e.g., column chromatography) and recrystallization. The stereochemistry and purity are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR), including ^1H and ^13C NMR, and chiral high-performance liquid chromatography (HPLC).

Representative Synthetic Route Example

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Cyclization 5-methoxyacetophenone derivative Acid catalyst, heat 5-methoxy-1,2,3,4-tetrahydronaphthalene 75-85 Formation of tetrahydronaphthalene core
2 Bromination 5-methoxy-1,2,3,4-tetrahydronaphthalene NBS or Br2, controlled temp 7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene 70-80 Selective bromination at 7-position
3 Amination / Reduction 7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene ketone intermediate Chiral reducing agent or amine source (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine 60-75 Stereocontrolled amine installation

Yields and conditions vary depending on specific reagents and catalysts used.

Research Findings on Preparation

  • The stereoselective introduction of the amine at the 1-position is critical for the biological activity of the compound. Methods such as asymmetric reduction using chiral catalysts have been shown to provide high enantiomeric excess (ee) for the (1R) configuration.
  • Bromination selectivity is influenced by the electronic effects of the methoxy group, which directs electrophilic substitution to the 7-position with high regioselectivity.
  • The methoxy substituent enhances solubility and modulates the electronic properties of the aromatic ring, facilitating subsequent functionalization steps.
  • Multi-step synthesis allows for modular adaptation to prepare analogs by varying substituents or stereochemistry, useful for medicinal chemistry applications.

Comparative Structural and Synthetic Notes

Compound Substituents Synthetic Complexity Unique Synthetic Challenges
This compound Br at 7, OMe at 5, amine at 1 (R) Moderate to high Regioselective bromination and stereocontrol at C-1
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine OMe at 5, amine at 1 Lower No halogenation step needed
(R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Cl at 7 instead of Br Similar Different halogenation reagent and conditions

The presence of bromine versus chlorine or methyl groups affects both synthetic routes and biological properties, necessitating tailored synthesis protocols.

Chemical Reactions Analysis

Types of Reactions

(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiol groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), thiols

Major Products

    Oxidation: Formation of 7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

    Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

    Substitution: Formation of 7-substituted derivatives depending on the nucleophile used

Scientific Research Applications

(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent positions, stereochemistry, and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(1R)-7-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (Target) Br (C7), OMe (C5), R-configuration C₁₁H₁₄BrNO 272.14 Combines electron-withdrawing (Br) and electron-donating (OMe) groups; chiral center critical for activity.
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Br (C7) C₁₀H₁₂BrN 226.11 Lacks methoxy group; simpler structure with lower molecular weight.
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine OMe (C5) C₁₁H₁₅NO 177.25 No bromine; methoxy group enhances solubility.
(R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Br (C5) C₁₀H₁₂BrN 226.11 Bromine at C5 instead of C7; positional isomer with distinct electronic effects.
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine Br (C5, C7) C₁₀H₁₁Br₂N 305.01 Dual bromine substituents increase steric bulk and electron-withdrawing effects.
(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Br (C7), Me (C6) C₁₁H₁₄BrN 240.14 Methyl group at C6 alters lipophilicity and steric hindrance.
Sertraline Hydrochloride (Antidepressant) Cl (C3, C4), Me (N) C₁₇H₁₇Cl₂N·HCl 342.69 Dichlorophenyl and methyl groups confer selectivity for serotonin transporters.

Key Findings:

Substituent Position and Electronic Effects: Bromine at C7 (target) vs. C5 () alters electronic distribution. The C7 position may enhance interactions with hydrophobic pockets in enzymes or receptors compared to C5 . Methoxy at C5 (target) improves solubility relative to non-polar analogs like (R)-7-bromo-tetralinamine .

Stereochemical Influence :

  • The R-configuration at C1 is conserved in pharmacologically active analogs (e.g., sertraline), suggesting enantioselective binding to biological targets .

Biological Implications: Dual substituents (Br and OMe) in the target compound may balance lipophilicity and solubility, optimizing blood-brain barrier penetration for CNS applications. Compared to sertraline, the absence of a dichlorophenyl group in the target compound likely reduces mu-opioid receptor affinity but may introduce novel activity .

Synthetic Challenges :

  • Enantioselective synthesis of the target compound requires precise catalytic methods, as seen in , where chiral auxiliaries (e.g., tert-butanesulfinyl groups) ensure stereochemical control .

Biological Activity

(1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a compound characterized by its unique tetrahydronaphthalene structure, which includes a bromine atom and a methoxy group. This compound has garnered attention due to its potential biological activities and pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C11H14BrNO
  • Molecular Weight : 256.14 g/mol
  • Structure : The compound features a chiral center at the first carbon, leading to enantiomeric forms. The specific configuration (1R) indicates one of these stereoisomers.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Pharmacological Profile

  • Serotonergic Activity :
    • The compound has shown affinity for serotonin receptors, particularly the 5-HT1A receptor. Studies indicate IC50 values ranging from 2.3 to 7.0 nM for related compounds with similar structures .
  • Antidepressant Effects :
    • Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. This is attributed to its interaction with serotonergic pathways.
  • Neuroprotective Properties :
    • Research indicates potential neuroprotective effects through modulation of glutamate receptors . The compound may help in reducing excitotoxicity associated with neurodegenerative diseases.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on molecular docking studies and receptor binding assays:

Molecular Docking Studies

Molecular docking studies have illustrated that this compound can effectively bind to various neurotransmitter receptors:

  • 5-HT Receptors : Strong binding affinity suggests a significant role in modulating serotonin levels.
  • NMDA Receptors : Potential interactions may indicate a role in neuroprotection and synaptic plasticity .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amineLacks bromine substitutionDifferent receptor binding profile
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amineContains methyl instead of methoxyPotentially different pharmacological properties
(R)-6-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amineDifferent bromine positionMay interact differently with biological targets

Case Studies and Research Findings

Several studies have explored the effects of (1R)-7-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amines:

  • In Vivo Studies : Animal models have demonstrated significant reductions in depressive-like behaviors when administered this compound.
  • In Vitro Assays : Cell line studies revealed that the compound could inhibit neuronal apoptosis under oxidative stress conditions.

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